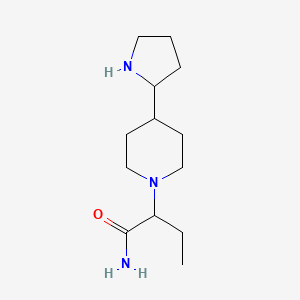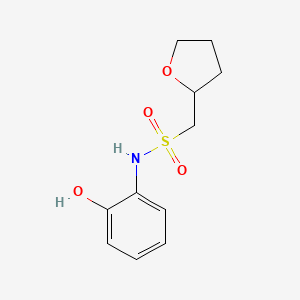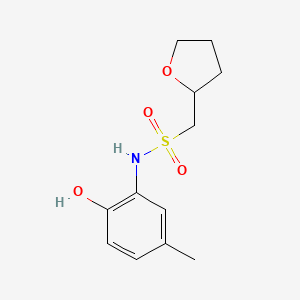![molecular formula C10H14N4O2 B7569765 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one (HMP) is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. HMP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Scientific Research Applications
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. By inhibiting this enzyme, this compound may reduce inflammation and improve glucose tolerance. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. This compound has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is that it has been extensively studied and its synthesis method has been optimized to yield a high purity product. In addition, this compound has been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of research could be to investigate its potential as a treatment for cancer, either alone or in combination with other therapies. In addition, future research could focus on elucidating the mechanism of action of this compound, which may lead to the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized to yield a high purity product, and the reaction conditions have been optimized to ensure reproducibility.
Properties
IUPAC Name |
5-(2-hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-7(15)5-14-6-11-9-8(10(14)16)4-12-13(9)2/h4,6-7,15H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQEKOPMMJIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(C1=O)C=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)

![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)


![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)

